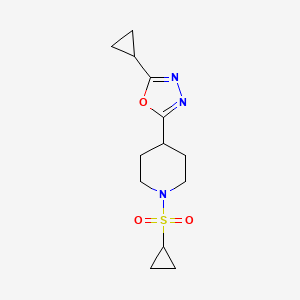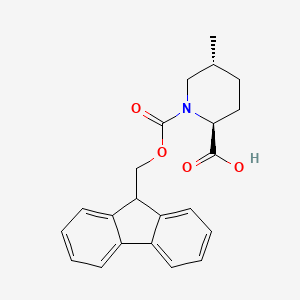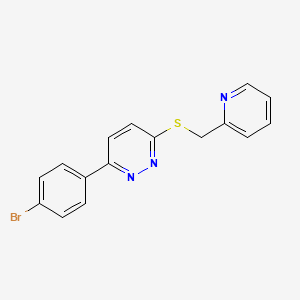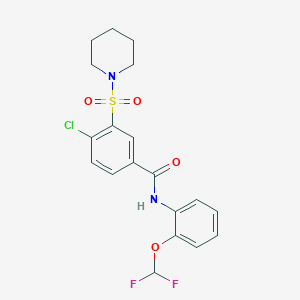
2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CCPO) is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles and has been found to possess unique properties that make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including variants like 2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, are of significant interest in scientific research due to their diverse biological activities. Khalid et al. (2016) synthesized a series of these compounds and evaluated their enzyme inhibition potential, specifically targeting butyrylcholinesterase (BChE). Molecular docking studies also provided insights into ligand-BChE binding affinity and orientation in the active sites of the human BChE protein (Khalid et al., 2016).
Antibacterial Properties
In another study, Khalid et al. (2016) explored the antibacterial properties of N-substituted derivatives of these compounds. They synthesized various derivatives and tested them against both Gram-negative and Gram-positive bacteria, observing moderate to significant antibacterial activity (Khalid et al., 2016).
Pharmacological Potential
Nafeesa et al. (2017) synthesized a new series of N-substituted derivatives of these compounds, evaluating their antibacterial and anti-enzymatic potential. They also conducted hemolytic studies to assess cytotoxic behavior, which is crucial for understanding the potential therapeutic applications of these compounds (Nafeesa et al., 2017).
Anticancer Applications
Rehman et al. (2018) focused on the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. Their study highlighted the synthesis of these compounds and their evaluation as anticancer agents, indicating the potential of these compounds in cancer treatment (Rehman et al., 2018).
Cyclin-Dependent Kinase Inhibition
Griffin et al. (2006) explored the use of beta-piperidinoethylsulfides, including derivatives of 1,3,4-oxadiazoles, as inhibitors of the cyclin-dependent kinase CDK2. This study underscores the potential of these compounds in targeting specific enzymes crucial in cell cycle regulation (Griffin et al., 2006).
Propiedades
IUPAC Name |
2-cyclopropyl-5-(1-cyclopropylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-20(18,11-3-4-11)16-7-5-10(6-8-16)13-15-14-12(19-13)9-1-2-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYONVIXFLCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2912863.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2912869.png)
![ethyl 4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2912870.png)


![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2912880.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)